molecular formula C24H16N2O2 B2644661 2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile CAS No. 478033-33-9

2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile

Cat. No.: B2644661
CAS No.: 478033-33-9
M. Wt: 364.404
InChI Key: HSWHNNKKSISUHH-YZSQISJMSA-N
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Description

2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile is a chemical compound offered for research and development purposes. This product is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers can acquire this compound from specific suppliers in the scientific community . The search results I obtained did not provide specific information on this compound's mechanism of action or its direct applications in scientific research. To develop a more comprehensive product description, further investigation into specialized chemical and pharmacological databases is recommended to elucidate its potential research value and biological activity.

Properties

IUPAC Name

2-[(E)-(4-phenoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O2/c25-16-20-15-23(19-7-3-1-4-8-19)28-24(20)26-17-18-11-13-22(14-12-18)27-21-9-5-2-6-10-21/h1-15,17H/b26-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWHNNKKSISUHH-YZSQISJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=C(C=C3)OC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=C(C=C3)OC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile typically involves the condensation of 4-phenoxybenzaldehyde with 2-amino-5-phenyl-3-furonitrile under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Property Target Compound (Phenoxy) Methoxy Analog Nitro Analog Hydroxy Analog (Inferred)
Molecular Formula C₂₄H₁₇N₂O₂ C₁₉H₁₄N₂O₂ C₁₈H₁₁N₃O₃ C₁₈H₁₁N₂O₂
Molecular Weight ~377.4 g/mol* 302.3 g/mol 317.3 g/mol ~293.3 g/mol
XLogP3 ~5.1* 4.0 3.2 ~2.8
Hydrogen Bond Acceptors 4 4 6 5
TPSA (Ų) ~58.5* 58.5 87.8 ~85.0
Key Functional Groups Phenoxyphenyl Methoxyphenyl Nitrophenyl Hydroxyphenyl

*Estimated based on structural similarity and substituent contributions.

Biological Activity

2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile, a compound with the molecular formula C18H15N3O, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its furan and phenyl moieties, which contribute to its biological activity. The presence of the nitrile group is also significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC18H15N3O
Molecular Weight317.33 g/mol
Purity>90%
CAS Number478033-36-2

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within cells.

  • Inhibition of Protein Synthesis : Research indicates that compounds similar to this structure can inhibit eEF2K (eukaryotic elongation factor 2 kinase), which is crucial for protein synthesis and energy homeostasis in cells. This inhibition can lead to reduced cell viability in cancer cells, particularly in triple-negative breast cancer (TNBC) cell lines like MDA-MB-231 .
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of similar compounds exhibit antibacterial properties against various strains, including E. coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell membrane integrity or interference with metabolic pathways .

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of a structurally related compound, demonstrating significant suppression of cell viability and proliferation in TNBC models. The most potent derivative exhibited comparable efficacy to established chemotherapeutics like paclitaxel, suggesting a promising therapeutic potential for compounds within this chemical class .

Antimicrobial Activity Assessment

Another study focused on the antibacterial properties of related compounds. Using the spread method for inhibition zone measurement, results indicated that both the ligand and its metal complexes showed positive inhibition zones against E. coli and S. aureus, confirming their potential as antimicrobial agents .

Research Findings Summary

  • Anticancer Efficacy :
    • Significant reduction in cell viability in TNBC cell lines.
    • Comparable effects to paclitaxel in xenograft mouse models.
  • Antimicrobial Properties :
    • Positive inhibition zones against common bacterial strains.
    • Potential for development into therapeutic agents for bacterial infections.

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